![molecular formula C21H15N3O4S B349175 6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886174-55-6](/img/structure/B349175.png)
6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a comprehensive understanding of the compound and could potentially reveal novel applications .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 1,3,4-thiadiazole , which has been found to exhibit cytotoxic activity . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with biological targets and induce changes that lead to cytotoxic activity .
Biochemical Pathways
Given the cytotoxic properties of 1,3,4-thiadiazole derivatives
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability due to its lipophilic nature
Result of Action
Given the cytotoxic properties of 1,3,4-thiadiazole derivatives , it is likely that this compound could induce cell death in cancer cells
properties
IUPAC Name |
6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-11-22-23-21(29-11)24-17(12-6-4-3-5-7-12)16-18(25)14-9-8-13(27-2)10-15(14)28-19(16)20(24)26/h3-10,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWAHJFNBAMQLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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